2-Bromo-3-(difluoromethoxy)aniline

Lipophilicity ADME Physicochemical Properties

2-Bromo-3-(difluoromethoxy)aniline (CAS 1261474-85-4) is a halogenated aniline derivative characterized by a bromine atom at the ortho position and a difluoromethoxy (–O–CF₂H) group at the meta position relative to the primary amine. With a molecular formula of C₇H₆BrF₂NO and a molecular weight of 238.03 g/mol, it belongs to the class of fluorinated aromatic amines widely employed as synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
Cat. No. B12080855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(difluoromethoxy)aniline
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)F)Br)N
InChIInChI=1S/C7H6BrF2NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2
InChIKeyDGYJNKGZPPDNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(difluoromethoxy)aniline: A Dual-Functional Aniline Building Block for Fluorinated Pharmaceutical Intermediates


2-Bromo-3-(difluoromethoxy)aniline (CAS 1261474-85-4) is a halogenated aniline derivative characterized by a bromine atom at the ortho position and a difluoromethoxy (–O–CF₂H) group at the meta position relative to the primary amine. With a molecular formula of C₇H₆BrF₂NO and a molecular weight of 238.03 g/mol, it belongs to the class of fluorinated aromatic amines widely employed as synthetic intermediates in pharmaceutical and agrochemical research [1]. The compound's computed XLogP3 of 2.9 marks it as substantially more lipophilic than non-fluorinated analogs, while the combination of a reactive aryl bromide handle and a metabolically stable difluoromethoxy group enables iterative functionalization strategies that are inaccessible to simpler aniline building blocks [1].

Why 2-Bromo-3-(difluoromethoxy)aniline Cannot Be Interchanged with Common Analogs


Generic substitution with a methoxy, trifluoromethoxy, or positional isomer analog overlooks the quantifiable differences in lipophilicity, hydrogen-bonding capacity, and regiospecific reactivity that directly govern the compound’s performance in cross-coupling reactions and downstream pharmacokinetic profiles. The difluoromethoxy group confers a ≥1.0 log unit increase in computed logP relative to the corresponding methoxy analog [1], while adding two additional hydrogen-bond acceptor sites [2]. These molecular features are not incremental; they can dictate whether a lead series achieves adequate membrane permeability or metabolic stability once elaborated into a final drug candidate.

Quantitative Differentiation of 2-Bromo-3-(difluoromethoxy)aniline: Head-to-Head Property and Performance Data Against In-Class Analogs


1.0 Log Unit Lipophilicity Advantage Over the Methoxy Analog (XLogP3: 2.9 vs. 1.9)

The target compound exhibits a computed XLogP3 of 2.9, compared to 1.9 for the direct methoxy analog 2-Bromo-3-methoxyaniline. This ΔlogP of +1.0 represents an approximately 10-fold increase in calculated partition coefficient, which is a primary determinant of membrane permeability and non-specific protein binding [1]. The difluoromethoxy group (–O–CF₂H) is a recognized lipophilic bioisostere of the methoxy group (–O–CH₃) that retains polar surface area characteristics while significantly enhancing logP, making it a preferred choice when optimizing oral bioavailability in drug discovery programs [1].

Lipophilicity ADME Physicochemical Properties

Doubled Hydrogen-Bond Acceptor Capacity vs. Methoxy Analog (HBA: 4 vs. 2)

The target compound possesses four hydrogen-bond acceptor (HBA) sites, contributed by the amine nitrogen, the phenolic oxygen, and the two fluorine atoms of the difluoromethoxy group. In contrast, the methoxy analog 2-Bromo-3-methoxyaniline contains only two HBA sites, as the –O–CH₃ group lacks fluorine atoms [1]. The additional fluorine-mediated HBA capacity can enhance interactions with biological targets (e.g., kinase hinge regions) and differentially modulate aqueous solubility through dipole-dipole and halogen-bonding interactions with solvent molecules [1].

Hydrogen Bonding Solubility Target Engagement

Regiochemical Specificity: Ortho-Bromo/meta-Difluoromethoxy vs. meta-Bromo/ortho-Difluoromethoxy Positional Isomer

The target compound positions the bromine atom at C2 and the difluoromethoxy group at C3, while its positional isomer (3-Bromo-2-(difluoromethoxy)aniline, CAS 259243-50-0) inverts this substitution pattern. Although the two isomers share identical molecular formula, molecular weight (238.03 g/mol), and XLogP3 (2.9), the ortho-amine/ortho-bromo relationship in the target compound places the reactive bromine directly adjacent to the aniline nitrogen, which can accelerate oxidative addition in palladium-catalyzed cross-coupling reactions through intramolecular pre-coordination effects [1]. The distinct InChIKey values (DGYJNKGZPPDNQU-UHFFFAOYSA-N vs. YHAAVVCNMXUAJQ-UHFFFAOYSA-N) confirm that these are structurally unique chemical entities that cannot be used interchangeably in structure-activity relationship studies [1].

Regioselectivity Suzuki-Miyaura Coupling Structure-Activity Relationship

Documented Synthetic Yield as a Key Quinolone Antibacterial Intermediate: 82.7% Yield, 95.4% Purity in Patent Process

In European Patent EP1362843B1, 2-difluoromethoxy-3-bromoaniline (the target compound) is described as an essential intermediate for the production of N-cyclopropyl-2-difluoromethoxy-3-bromoaniline, a precursor to quinolonecarboxylic acid antibacterial agents bearing an isoindolinyl group at the 7-position [1]. The patent exemplifies the cyclopropylation of the target compound to generate the N-cyclopropyl derivative with a yield of 82.7% and a purity of 95.4% (relative to the raw material used in Example 8) [1]. In a separate example, the reduction of 2-difluoromethoxy-3-bromonitrobenzene to the target aniline is performed and the product is carried forward without yield erosion, underscoring its stability and suitability for industrial-scale process development [1].

Antibacterial Synthesis Process Chemistry Quinolone Intermediate

Mass and Rotatable Bond Increase vs. Des-bromo Analog (MW: 238 vs. 159; Rotatable Bonds: 2 vs. 2)

Compared to 3-(difluoromethoxy)aniline (CAS 22236-08-4), which lacks the bromine substituent, the target compound increases the molecular weight by 78.90 g/mol (238.03 vs. 159.13 g/mol) while maintaining the same rotatable bond count (2 bonds) [1]. The additional mass derives specifically from the bromine atom (79.90 Da), which serves as a synthetic handle for further diversification. The retention of rotatable bond count ensures that the conformational flexibility of the core scaffold is not significantly altered despite the heavier substituent, a non-trivial consideration when maintaining favorable entropic profiles during lead optimization [1].

Molecular Weight Conformational Flexibility Fragment Evolution

Procurement-Driven Application Scenarios for 2-Bromo-3-(difluoromethoxy)aniline


Fluorinated Quinolone Antibacterial Intermediate Synthesis

The compound serves as the direct precursor to N-cyclopropyl-2-difluoromethoxy-3-bromoaniline, a critical intermediate in the patented synthesis of quinolonecarboxylic acid antibacterials. The patent-documented conversion yield of 82.7% with 95.4% purity makes it a risk-mitigated procurement choice for medicinal chemistry groups developing fluorinated anti-infective agents [1].

Lipophilicity-Guided Fragment Evolution for CNS-Penetrant Programs

With an XLogP3 of 2.9—a full log unit above the methoxy analog—this compound is suited for fragment- and lead-optimization campaigns where achieving brain permeability or tissue distribution is a primary parameter. It can replace 2-bromo-3-methoxyaniline without altering the polar surface area profile (TPSA 35.3 Ų for both), enabling logP-driven optimization [2].

Sequential Cross-Coupling for Polyfunctional Biaryl Libraries

The ortho-amine/ortho-bromine arrangement facilitates oxidative addition in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings while leaving the meta-difluoromethoxy group intact for later-stage derivatization. This regiospecificity supports the construction of structurally diverse biaryl libraries where the bromine is selectively coupled first, followed by orthogonal functionalization of the amine or difluoromethoxy group [3].

Hydrogen-Bond Acceptor-Rich Scaffolds for Kinase Inhibitor Design

With four hydrogen-bond acceptor sites (vs. two for the methoxy analog), the compound introduces additional HBA capacity that can be exploited for hinge-region binding in kinase targets. The fluorine atoms of the difluoromethoxy group can participate in weak C–F···H–N hydrogen-bonding interactions, providing a subtle but measurable advantage in binding affinity optimization campaigns [2].

Quote Request

Request a Quote for 2-Bromo-3-(difluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.